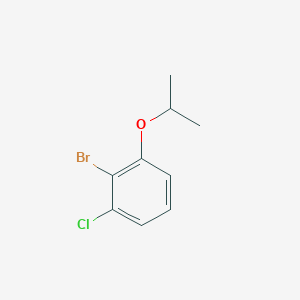

2-Bromo-1-chloro-3-isopropoxybenzene

Description

2-Bromo-1-chloro-3-isopropoxybenzene is an organic compound that belongs to the class of aryl halides It consists of a benzene ring substituted with bromine, chlorine, and isopropoxy groups

Properties

IUPAC Name |

2-bromo-1-chloro-3-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO/c1-6(2)12-8-5-3-4-7(11)9(8)10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIPYOUBNVSECT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C(=CC=C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-chloro-3-isopropoxybenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction. The synthesis typically starts with a benzene derivative, which undergoes halogenation to introduce bromine and chlorine atoms. The isopropoxy group can be introduced via a nucleophilic substitution reaction using isopropanol and a suitable base.

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-1-chloro-3-isopropoxybenzene may involve large-scale halogenation and substitution reactions. The process requires precise control of reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-chloro-3-isopropoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-1-chloro-3-isopropoxybenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound can be used in the development of new drugs and therapeutic agents.

Materials Science: It is used in the preparation of advanced materials with specific properties, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-chloro-3-isopropoxybenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with the nucleophile. In coupling reactions, it participates in the formation of a palladium complex, which facilitates the transfer of the aryl group to the coupling partner.

Comparison with Similar Compounds

Similar Compounds

- 1-Bromo-2-chlorobenzene

- 1-Bromo-3-chlorobenzene

- 1-Bromo-4-chlorobenzene

Uniqueness

2-Bromo-1-chloro-3-isopropoxybenzene is unique due to the presence of the isopropoxy group, which imparts different chemical reactivity and physical properties compared to other bromochlorobenzene derivatives. This uniqueness makes it valuable in specific applications where the isopropoxy group plays a crucial role in the compound’s behavior.

Biological Activity

2-Bromo-1-chloro-3-isopropoxybenzene is a halogenated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound's unique structural features allow it to engage in diverse chemical reactions, influencing its biological activity and potential applications.

Chemical Structure and Properties

The molecular formula of 2-Bromo-1-chloro-3-isopropoxybenzene is . The presence of bromine and chlorine atoms, along with the isopropoxy group, contributes to its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 251.56 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| LogP | 3.45 |

The biological activity of 2-Bromo-1-chloro-3-isopropoxybenzene can be attributed to its ability to interact with specific molecular targets within organisms. The halogen atoms are known to participate in halogen bonding , which can enhance the binding affinity of the compound to various biological macromolecules, such as proteins and nucleic acids. The isopropoxy group may also influence the compound's solubility and permeability, affecting its bioavailability.

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit antimicrobial properties. In a study examining the effects of various halogenated aromatics on bacterial growth, 2-Bromo-1-chloro-3-isopropoxybenzene demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing antibacterial agents.

Cytotoxicity

Cytotoxicity assays conducted on human cell lines revealed that 2-Bromo-1-chloro-3-isopropoxybenzene exhibits dose-dependent cytotoxic effects. The compound was found to induce apoptosis in cancer cells, indicating its potential as an anticancer agent. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cellular stress and death.

Interaction with Enzymes

The compound's interactions with enzymes have been explored, particularly its inhibitory effects on certain proteases. Studies have shown that 2-Bromo-1-chloro-3-isopropoxybenzene can inhibit the activity of serine proteases, which play crucial roles in various physiological processes, including digestion and immune response.

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, the antimicrobial efficacy of 2-Bromo-1-chloro-3-isopropoxybenzene was tested against Escherichia coli and Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) was determined using a broth dilution method, showing an MIC of 32 µg/mL for E. coli and 16 µg/mL for S. aureus.

Case Study 2: Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of this compound on HeLa cervical cancer cells. The results indicated that concentrations above 50 µM significantly reduced cell viability after 24 hours of exposure, with IC50 values calculated at approximately 40 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.